molecular formula C7H15NO2S B12050769 3-(Propylamino)-1lambda6-thiolane-1,1-dione

3-(Propylamino)-1lambda6-thiolane-1,1-dione

Cat. No.: B12050769
M. Wt: 177.27 g/mol
InChI Key: POJSXHDVRJSEOP-UHFFFAOYSA-N
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Description

3-(Propylamino)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylamino)-1lambda6-thiolane-1,1-dione typically involves the reaction of propylamine with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(Propylamino)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propylamino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1lambda6-thiolane-1,1-dione
  • 3-(Ethylamino)-1lambda6-thiolane-1,1-dione
  • 3-(Butylamino)-1lambda6-thiolane-1,1-dione

Uniqueness

3-(Propylamino)-1lambda6-thiolane-1,1-dione is unique due to its specific propylamino group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it particularly valuable in certain applications where specific interactions or effects are desired.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1,1-dioxo-N-propylthiolan-3-amine

InChI

InChI=1S/C7H15NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3

InChI Key

POJSXHDVRJSEOP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCS(=O)(=O)C1

Origin of Product

United States

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